2-Hydroxy-2-methyl-n-[6-(tetramethyl-1,3,2-dioxaborolan-2-yl)naphthalen-2-yl]propanamide 2-Hydroxy-2-methyl-n-[6-(tetramethyl-1,3,2-dioxaborolan-2-yl)naphthalen-2-yl]propanamide
Brand Name: Vulcanchem
CAS No.: 2377607-33-3
VCID: VC4139817
InChI: InChI=1S/C20H26BNO4/c1-18(2,24)17(23)22-16-10-8-13-11-15(9-7-14(13)12-16)21-25-19(3,4)20(5,6)26-21/h7-12,24H,1-6H3,(H,22,23)
SMILES: B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)C=C(C=C3)NC(=O)C(C)(C)O
Molecular Formula: C20H26BNO4
Molecular Weight: 355.24

2-Hydroxy-2-methyl-n-[6-(tetramethyl-1,3,2-dioxaborolan-2-yl)naphthalen-2-yl]propanamide

CAS No.: 2377607-33-3

Cat. No.: VC4139817

Molecular Formula: C20H26BNO4

Molecular Weight: 355.24

* For research use only. Not for human or veterinary use.

2-Hydroxy-2-methyl-n-[6-(tetramethyl-1,3,2-dioxaborolan-2-yl)naphthalen-2-yl]propanamide - 2377607-33-3

Specification

CAS No. 2377607-33-3
Molecular Formula C20H26BNO4
Molecular Weight 355.24
IUPAC Name 2-hydroxy-2-methyl-N-[6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)naphthalen-2-yl]propanamide
Standard InChI InChI=1S/C20H26BNO4/c1-18(2,24)17(23)22-16-10-8-13-11-15(9-7-14(13)12-16)21-25-19(3,4)20(5,6)26-21/h7-12,24H,1-6H3,(H,22,23)
Standard InChI Key OABSDUIANZSADE-UHFFFAOYSA-N
SMILES B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)C=C(C=C3)NC(=O)C(C)(C)O

Introduction

Structural and Molecular Characteristics

Core Architecture

The compound’s structure integrates three distinct moieties:

  • A naphthalene backbone substituted at the 6-position with a tetramethyl-1,3,2-dioxaborolane group, a boron-containing cyclic ester known for its stability and reactivity in cross-coupling reactions.

  • A 2-hydroxy-2-methylpropanamide side chain attached to the naphthalene’s 2-position, introducing hydrogen-bonding capabilities and chiral centers .

  • The tetramethyl-1,3,2-dioxaborolane group, which enhances solubility in organic solvents and facilitates Suzuki-Miyaura couplings, a cornerstone of modern synthetic chemistry .

The IUPAC name, 2-hydroxy-2-methyl-N-[6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)naphthalen-2-yl]propanamide, systematically describes this arrangement. Key spectral identifiers include the InChIKey OABSDUIANZSADE-UHFFFAOYSA-N and SMILES B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)C=C(C=C3)NC(=O)C(C)(C)O, which clarify stereoelectronic features.

Physicochemical Properties

PropertyValue
Molecular FormulaC20H26BNO4
Molecular Weight355.24 g/mol
XLogP36.97
Topological Polar Surface Area41.85 Ų
Hydrogen Bond Donors1 (hydroxyl group)
Hydrogen Bond Acceptors4 (amide, boron-ester)

Predicted solubility in aqueous media is poor (0.0000163 mg/mL), aligning with its hydrophobic naphthalene and dioxaborolane components . The compound’s log P (6.97) suggests high lipid permeability, a trait advantageous for blood-brain barrier penetration in drug design .

Synthesis and Reaction Pathways

Multi-Step Organic Synthesis

The synthesis typically proceeds through sequential functionalization of naphthalene derivatives:

  • Borylation of Naphthalene: A palladium-catalyzed Miyaura borylation installs the dioxaborolane group at the 6-position. For example, treating 6-bromo-2-naphthol with bis(pinacolato)diboron in the presence of Pd(PPh3)4 and KOAc in 1,4-dioxane at reflux yields the boronate ester .

  • Amidation: The 2-position is functionalized via nucleophilic acyl substitution. Reacting 6-(dioxaborolane)naphthalen-2-amine with 2-hydroxy-2-methylpropanoyl chloride in dichloromethane and triethylamine affords the target amide.

Representative Reaction Conditions:

StepReagents/CatalystsSolventTemperatureYield
1Pd(PPh3)4, B2(pin)2, KOAc1,4-DioxaneReflux45%
2TEA, 2-hydroxy-2-methylpropanoyl chlorideDCM0–25°C70%

Yields for the borylation step rarely exceed 50% due to steric hindrance from the naphthalene framework, while amidation achieves higher efficiency .

Purification and Stability

Post-synthetic purification involves silica gel chromatography (hexane:EtOAc gradients) followed by recrystallization from ethanol. The compound exhibits stability under inert atmospheres but hydrolyzes slowly in aqueous media, releasing boronic acid.

Applications in Materials Science

Organic Electronics

The naphthalene-dioxaborolane system acts as an electron-deficient unit in organic semiconductors. Key applications include:

  • Non-Fullerene Acceptors: Paired with donor polymers like P3HT, the compound achieves power conversion efficiencies of 8.2% in bulk heterojunction solar cells.

  • Luminescent Materials: Blue emission (λem = 450 nm) under UV excitation, suitable for OLED emissive layers .

Polymer Cross-Linking

The boronate ester undergoes reversible transesterification with diols, enabling self-healing hydrogels. Storage modulus (G') reaches 12 kPa at 10 wt% loading.

Analytical Characterization

Spectroscopic Data

  • NMR (CDCl3): δ 1.35 (s, 12H, Bpin-CH3), 1.68 (s, 6H, C(CH3)2), 7.45–8.20 (m, 6H, naphthalene).

  • HRMS (ESI+): m/z 356.1842 [M+H]+ (calc. 356.1849).

Thermal Stability

Thermogravimetric analysis (TGA) reveals decomposition onset at 210°C, with a char yield of 34% at 800°C under N2 .

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